molecular formula C10H10N2O3 B14851308 N-(4-Acetyl-6-formylpyridin-2-YL)acetamide

N-(4-Acetyl-6-formylpyridin-2-YL)acetamide

Cat. No.: B14851308
M. Wt: 206.20 g/mol
InChI Key: UTMMZQUZYMAFGD-UHFFFAOYSA-N
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Description

N-(4-Acetyl-6-formylpyridin-2-YL)acetamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of an acetyl group, a formyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-6-formylpyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 4-acetyl-6-formylpyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-6-formylpyridin-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Acetyl-6-formylpyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetyl-6-formylpyridin-2-YL)acetamide is unique due to the presence of both acetyl and formyl groups on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-(4-acetyl-6-formylpyridin-2-yl)acetamide

InChI

InChI=1S/C10H10N2O3/c1-6(14)8-3-9(5-13)12-10(4-8)11-7(2)15/h3-5H,1-2H3,(H,11,12,15)

InChI Key

UTMMZQUZYMAFGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)NC(=O)C)C=O

Origin of Product

United States

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